molecular formula C98H149FN12O36 B12394548 [4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate

[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate

Cat. No.: B12394548
M. Wt: 2090.3 g/mol
InChI Key: OTUJBZVAEYMCPZ-XMIVBUCPSA-N
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Description

The compound [4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[147102,1404,1306,11020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate is a complex organic molecule with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups. Key steps include:

    Formation of the core structure: This involves the use of specific reagents and catalysts to construct the hexacyclic framework.

    Functional group addition: Various functional groups are added through a series of reactions, including amide bond formation, esterification, and carbamate formation.

    Purification: The final compound is purified using techniques such as chromatography and recrystallization to ensure high purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize waste. Key considerations include:

    Reaction optimization: Adjusting temperature, pressure, and reagent concentrations to achieve the best results.

    Process automation: Implementing automated systems to ensure consistent and reproducible results.

    Quality control: Rigorous testing to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. Key molecular targets include:

    Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: The compound can bind to receptors on cell surfaces, triggering signaling cascades.

    DNA/RNA: The compound can interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    [4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate analogs: These compounds have similar core structures but differ in the functional groups attached.

    Other hexacyclic compounds: Compounds with similar hexacyclic frameworks but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its highly intricate structure. This makes it a valuable tool for studying complex chemical and biological interactions.

Biological Activity

The compound , with the complex name “[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate”, is a highly complex chemical structure that likely exhibits significant biological activity due to its multifaceted composition. This article will explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound is characterized by a large molecular weight and multiple functional groups that suggest potential interactions with various biological targets. The presence of hydroxyl groups and amino acids indicates that it may engage in hydrogen bonding and ionic interactions with biomolecules such as proteins and nucleic acids. The complexity of its structure may also facilitate diverse pharmacological effects.

1. Antitumor Activity

Research indicates that compounds with similar structural features often exhibit antitumor properties. For instance, derivatives containing dithiol or pyrrolidine moieties have been shown to possess significant anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation .

2. Anti-inflammatory Effects

Compounds that inhibit specific kinases involved in inflammatory pathways can reduce the production of pro-inflammatory cytokines. The compound's structure suggests potential inhibition of pathways like p38 MAPK and JAK/STAT signaling . In vitro studies have demonstrated that related compounds can effectively lower TNF-alpha levels in various models .

3. Enzyme Inhibition

Inhibitory assays against various protein kinases have shown promising results for structurally similar compounds. For example, certain derivatives demonstrated high inhibitory activity against JAK3 and cRAF kinases, with IC50 values in the low micromolar range . This suggests that the compound may also act as a kinase inhibitor.

Case Study 1: Antitumor Efficacy

A study focusing on a structurally similar compound found that it induced apoptosis in cancer cells through mitochondrial pathway activation. The compound exhibited IC50 values ranging from 0.25 to 0.78 µM against several cancer cell lines . This indicates a potential for the investigated compound to be developed as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanisms

In another study assessing anti-inflammatory effects, compounds related to the target compound were tested for their ability to suppress cytokine release in macrophages. Results showed a significant reduction in IL-6 and TNF-alpha levels following treatment with these compounds .

Data Tables

Activity TypeMechanism of ActionIC50 (µM)
AntitumorInduction of apoptosis0.25 - 0.78
Anti-inflammatoryInhibition of TNF-alpha releaseNot specified
Kinase InhibitionInhibition of JAK3 and cRAF0.46 - 0.78

Properties

Molecular Formula

C98H149FN12O36

Molecular Weight

2090.3 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate

InChI

InChI=1S/C98H149FN12O36/c1-5-98(133)68-52-74-86-66(54-111(74)94(129)67(68)60-146-95(98)130)84-70(20-19-65-62(4)69(99)53-73(105-86)83(65)84)107-97(132)147-59-63-15-17-64(18-16-63)103-91(126)72(13-11-25-102-96(100)131)106-93(128)85(61(2)3)108-92(127)71(104-80(119)14-7-6-10-26-110-81(120)21-22-82(110)121)12-8-9-24-101-79(118)23-28-134-30-32-136-34-36-138-38-40-140-42-44-142-46-48-144-50-51-145-49-47-143-45-43-141-41-39-139-37-35-137-33-31-135-29-27-109(55-75(114)87(122)89(124)77(116)57-112)56-76(115)88(123)90(125)78(117)58-113/h15-18,21-22,52-53,61,70-72,75-78,85,87-90,112-117,122-125,133H,5-14,19-20,23-51,54-60H2,1-4H3,(H,101,118)(H,103,126)(H,104,119)(H,106,128)(H,107,132)(H,108,127)(H3,100,102,131)/t70-,71-,72-,75-,76-,77+,78+,85-,87+,88+,89+,90+,98-/m0/s1

InChI Key

OTUJBZVAEYMCPZ-XMIVBUCPSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)CCCCCN8C(=O)C=CC8=O)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CC(C(C(C(CO)O)O)O)O)CC(C(C(C(CO)O)O)O)O)NC(=O)CCCCCN8C(=O)C=CC8=O)O

Origin of Product

United States

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